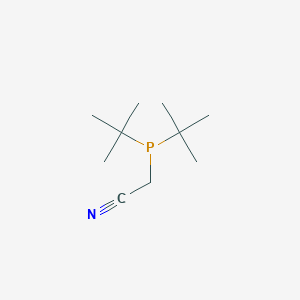
(Di-tert-butylphosphanyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Di-tert-butylphosphanyl)acetonitrile is an organophosphorus compound characterized by the presence of a phosphanyl group attached to an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Di-tert-butylphosphanyl)acetonitrile typically involves the reaction of di-tert-butylphosphine with acetonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the deprotonation of acetonitrile, followed by nucleophilic attack on the phosphine, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(Di-tert-butylphosphanyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphorus-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce primary amines. Substitution reactions result in the formation of new organophosphorus compounds.
Aplicaciones Científicas De Investigación
(Di-tert-butylphosphanyl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of (Di-tert-butylphosphanyl)acetonitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The nitrile group can undergo various transformations, contributing to the compound’s versatility in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Di-tert-butylphosphanyl)acetonitrile include:
Di-tert-butylphosphine: A related phosphine compound with similar reactivity.
Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.
Di-tert-butylphosphanyl derivatives: Various derivatives with different substituents on the phosphanyl group.
Uniqueness
This compound is unique due to the combination of the phosphanyl and nitrile groups, which imparts distinct reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
58309-94-7 |
|---|---|
Fórmula molecular |
C10H20NP |
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
2-ditert-butylphosphanylacetonitrile |
InChI |
InChI=1S/C10H20NP/c1-9(2,3)12(8-7-11)10(4,5)6/h8H2,1-6H3 |
Clave InChI |
DLJOZUCDEKWNID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(CC#N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















